N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine
Description
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is a compound that features a boron atom bonded to a benzene ring substituted with dimethyl and trimethyl groups
Properties
CAS No. |
61373-31-7 |
|---|---|
Molecular Formula |
C11H19BN2 |
Molecular Weight |
190.10 g/mol |
IUPAC Name |
1-N-dimethylboranyl-1-N,4-N,4-N-trimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19BN2/c1-12(2)14(5)11-8-6-10(7-9-11)13(3)4/h6-9H,1-5H3 |
InChI Key |
JCAIHOMSDVBQIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine typically involves the reaction of a boron-containing reagent with a benzene derivative. One common method is the reaction of dimethylborane with N,N,N-trimethyl-1,4-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound delivers boron to cancer cells, where it captures neutrons and releases high-energy particles that destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-1,4-phenylenediamine: Lacks the boron atom but has a similar aromatic structure.
Dimethylborane: Contains boron but lacks the aromatic ring.
Boronic Acids: Compounds with boron bonded to oxygen and carbon, used in organic synthesis.
Uniqueness
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is unique due to the presence of both boron and an aromatic ring with specific substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
